molecular formula C22H18FN3O3S B2415238 2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide CAS No. 1020980-44-2

2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide

Cat. No. B2415238
CAS RN: 1020980-44-2
M. Wt: 423.46
InChI Key: QXDLNKGRVDKHRD-UHFFFAOYSA-N
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Description

“2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide” is a compound that is related to a class of compounds known as thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are a type of fused heterocyclic system consisting of a six-membered pyrimidine and a five-membered thiazole ring .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes in a single step . Another method involves the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

Scientific Research Applications

Potential Applications in Medicinal Chemistry

Compounds containing thiazolo[3,2-a]pyrimidine moieties have been investigated for their biological activities, including antimicrobial and antifungal properties. For example, derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their antifungal activity against different fungal strains such as Aspergillus niger and Candida albicans, showing promising inhibitory activities (Chhabria, Rathod, Vala, & Patel, 2011)[https://consensus.app/papers/identification-features-thiazolo45dpyrimidines-chhabria/02f47cfac75c522991ae64c947adafeb/?utm_source=chatgpt]. This suggests that the compound , with its thiazolopyrimidine core, could potentially be explored for similar biological applications.

Applications in Organic Synthesis and Drug Design

The presence of fluorine in organic molecules is known to significantly influence their chemical and biological properties, making them attractive for drug design and development. Fluorinated compounds have enhanced stability, lipophilicity, and bioavailability, which are desirable features in pharmaceuticals (Shi, Wang, & Schlosser, 1996)[https://consensus.app/papers/versatile-2fluoroacrylic-building-blocks-synthesis-shi/1e7aa2e267ce51e5bc1504325c080d7e/?utm_source=chatgpt]. Therefore, the fluorophenoxy moiety in the compound could contribute to these beneficial properties, making it a potential candidate for further exploration in drug discovery processes.

properties

IUPAC Name

2-(3-fluorophenoxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-13-9-20(27)26-19(12-30-22(26)24-13)15-5-3-7-17(10-15)25-21(28)14(2)29-18-8-4-6-16(23)11-18/h3-12,14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDLNKGRVDKHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)OC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide

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